4-(6-methyl-1,3-benzothiazol-2-yl)phenol
Description
Historical Development and Significance of Benzothiazole (B30560) Chemistry in Organic Synthesis and Medicinal Science
The field of benzothiazole chemistry dates back to 1887, with initial synthesis methods developed by Hoffmann. pcbiochemres.comresearchgate.net Benzothiazole (1,3-benzothiazole) is a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. benthamscience.comwikipedia.org This core structure is found in various natural products, including some marine and terrestrial organisms. nih.gov The development of diverse synthetic pathways has been a significant focus for researchers, with common methods including the condensation of 2-aminobenzenethiol with aldehydes, carboxylic acids, or their derivatives. pcbiochemres.comnih.gov Over the decades, numerous strategies have emerged, utilizing different catalysts and reaction conditions to produce 2-substituted benzothiazole derivatives. bohrium.commdpi.com
The significance of the benzothiazole scaffold in medicinal science is vast and well-documented. nih.govjchemrev.com Compounds containing this moiety exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and antioxidant properties. benthamscience.comnih.govnih.govjchemrev.com The versatility of the benzothiazole nucleus has made it a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets, leading to a diverse range of therapeutic applications. jchemrev.comresearchgate.nettandfonline.com Its derivatives have been investigated for treating neurodegenerative diseases, such as Alzheimer's, and as enzyme inhibitors. researchgate.nettandfonline.com The continuous interest in benzothiazole chemistry stems from the potential to develop novel therapeutic agents with enhanced efficacy and reduced toxicity. benthamscience.comjchemrev.com
Structural Features and Rationale for Investigating the 4-(6-methyl-1,3-benzothiazol-2-yl)phenol Moiety
The fundamental structure of benzothiazole consists of a five-membered 1,3-thiazole ring fused to a benzene ring, resulting in a planar bicyclic system. wikipedia.org The unique methine center in the thiazole ring is a key feature contributing to its chemical reactivity and biological importance. benthamscience.com The specific compound, this compound, possesses several structural features that make it a subject of scientific interest.
The rationale for investigating this particular moiety is based on established structure-activity relationships (SAR) within the benzothiazole class. Research has indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are often crucial for determining the type and potency of biological activity. benthamscience.com In this molecule, the C-2 position is substituted with a 4-hydroxyphenyl (phenol) group, and the C-6 position carries a methyl group. The presence of a phenol (B47542) group is significant, as phenolic compounds are known for their antioxidant and antimicrobial properties. nih.gov The methyl group at the C-6 position can influence the molecule's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. The combination of the privileged benzothiazole scaffold with these specific substituents provides a strong basis for exploring its potential pharmacological applications.
Current Research Trends and Emerging Applications of Phenol-Substituted Benzothiazole Derivatives
Current research into phenol-substituted benzothiazole derivatives is largely focused on their potential as anticancer and antioxidant agents. pcbiochemres.com The hydroxyl group of the phenol moiety is a key feature, as its position on the phenyl ring can significantly influence biological activity. For instance, studies on fluorinated 2-aryl benzothiazole derivatives have shown that those with hydroxyl groups at the meta or para position of the phenyl ring (like 3- and 4-hydroxyphenyl substituents) exhibit potent activity against cancer cell lines such as MCF-7. nih.govtandfonline.com
The antioxidant potential of phenol-substituted benzothiazoles is another active area of investigation. pcbiochemres.com Some derivatives have demonstrated significant radical scavenging activity. ijbpas.com The synthesis of new derivatives often involves attaching various functional groups to the phenolic oxygen to create ether linkages, further diversifying the chemical space and potential biological effects. nih.gov These emerging applications highlight the therapeutic potential of this class of compounds, particularly in oncology and in conditions associated with oxidative stress.
Table 1: Selected Phenol-Substituted Benzothiazole Derivatives and Their Reported Activities
| Compound Name | Substituents | Reported Biological Activity | Reference |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro on benzothiazole, 3-Hydroxy on phenyl | Anticancer (MCF-7 cell line) | nih.govtandfonline.com |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro on benzothiazole, 4-Hydroxy on phenyl | Anticancer (MCF-7 cell line) | nih.govtandfonline.com |
| 4-benzthiazole ethoxyphenol | Ethoxy group on phenol | High antioxidant activity | pcbiochemres.com |
| 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol | Aminomethylphenol substituent | Crystalline structure analysis | nih.gov |
Defining Key Research Gaps and Future Perspectives for this compound Investigations
While the broader class of phenol-substituted benzothiazoles is the subject of ongoing research, there appear to be significant research gaps concerning the specific compound this compound. Much of the existing literature focuses on general synthesis methods for 2-aryl or 6-substituted benzothiazoles, or on derivatives with different substitution patterns. researchgate.net There is a lack of comprehensive studies dedicated to the synthesis, characterization, and detailed biological evaluation of this particular molecule.
Future research should be directed towards several key areas. First, the development of optimized and efficient synthetic routes specifically for this compound is needed. Following its synthesis, a broad and systematic screening of its biological activities is warranted. This should include, but not be limited to, its potential as an anticancer, antimicrobial, and antioxidant agent, given the known properties of related compounds. nih.govsnu.edu.inresearchgate.net
Furthermore, detailed structure-activity relationship (SAR) studies are crucial. This would involve synthesizing a series of analogues by modifying the methyl and phenol groups to understand how these changes impact biological efficacy. For example, altering the position of the methyl group on the benzothiazole ring or the hydroxyl group on the phenyl ring could provide valuable insights. Investigating its mechanism of action at a molecular level, for instance, through enzyme inhibition assays or molecular docking studies, represents another critical future perspective. nih.govnih.gov Such focused investigations will be essential to fully elucidate the therapeutic potential of this compound and to determine its viability as a lead compound in drug discovery. bohrium.comijbpas.com
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methyl-1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-2-7-12-13(8-9)17-14(15-12)10-3-5-11(16)6-4-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIXORGESANFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417174 | |
| Record name | Phenol, 4-(6-methyl-2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-87-6 | |
| Record name | 4-(6-Methyl-2-benzothiazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC408150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(6-methyl-2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for the Elaboration of 4 6 Methyl 1,3 Benzothiazol 2 Yl Phenol and Its Analogs
Classical and Modern Approaches to Benzothiazole (B30560) Ring Synthesis
The formation of the benzothiazole ring is a cornerstone of synthesizing the target compound and its derivatives. This is typically achieved by the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl-containing compound. mdpi.comijper.org Over the years, synthetic methods have evolved from traditional, often harsh, conditions to more efficient, greener, and catalytically driven processes. nih.govnih.gov
The primary route involves the reaction between 2-amino-5-methylthiophenol and a 4-hydroxy-substituted benzaldehyde (B42025) or benzoic acid derivative. The choice of reactants and conditions dictates the efficiency and outcome of the synthesis.
Oxidative Condensation Reactions
Oxidative condensation represents a prominent method for forming the 2-arylbenzothiazole linkage. A notable modern approach involves the direct oxidative condensation of benzothiazoles with aryl aldehydes, mediated by an oxidizing agent like potassium persulfate (K₂S₂O₈). organic-chemistry.orgacs.orgnih.govacs.org This transition-metal-free method proceeds by treating a benzothiazole and an aryl aldehyde with K₂S₂O₈ in a solvent system like DMSO/H₂O at elevated temperatures. acs.orgresearchgate.net The mechanism is proposed to involve the in-situ oxidation of the benzothiazole to a 2-aminothiophenol species, which then undergoes oxidative cyclization with the aldehyde. acs.org
Another efficient method is the condensation of 2-aminothiophenols with aldehydes using an oxidant such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in a solvent like dichloromethane (B109758) at ambient temperature, which provides high yields with minimal byproducts. organic-chemistry.org Green chemistry approaches have also been developed, utilizing systems like H₂O₂/HCl in ethanol (B145695) at room temperature. mdpi.com
Table 1: Examples of Oxidative Condensation Conditions for Benzothiazole Synthesis
| Reactants | Catalyst/Oxidant | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Benzothiazole + Aryl Aldehyde | K₂S₂O₈ | DMSO/H₂O | 100 °C | 38-74% | organic-chemistry.orgacs.org |
| Thioformanilide | DDQ | Dichloromethane | Room Temp | High | organic-chemistry.org |
| 2-Aminothiophenol + Aldehyde | H₂O₂/HCl | Ethanol | Room Temp | High | mdpi.com |
Cyclization Reactions Employing Polyphosphoric Acid and Related Catalysts
A classical and widely used method for synthesizing 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid, driven by a strong dehydrating agent. ekb.eg Polyphosphoric acid (PPA) is a frequently employed reagent for this transformation, acting as both a catalyst and a solvent. nih.govacs.org
In the context of synthesizing 4-(6-methyl-1,3-benzothiazol-2-yl)phenol, this method involves heating equimolar quantities of 2-amino-5-methylthiophenol and 4-hydroxybenzoic acid in PPA at high temperatures (e.g., 220°C) for several hours. derpharmachemica.com The PPA facilitates the dehydration and subsequent cyclization to form the benzothiazole ring. While effective, this method often requires harsh conditions and high temperatures. nih.gov
Modern alternatives to PPA that can catalyze this condensation under milder conditions include molecular iodine in solvent-free reactions or the use of samarium (III) triflate. nih.govnih.gov These newer methods can reduce reaction times and avoid the use of harsh acids. nih.gov For instance, the condensation of 2-aminothiophenol with benzoic acid derivatives using molecular iodine can be completed in as little as 10 minutes under solvent-free conditions. nih.gov
Table 2: Catalysts for Condensation of 2-Aminothiophenols with Carboxylic Acids
| Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | High Temp (e.g., 220°C) | Classical, effective for dehydration | ekb.egderpharmachemica.com |
| Molecular Iodine | Solvent-free, 20-25 min | Mild, rapid, solvent-free | mdpi.comnih.gov |
| Samarium (III) Triflate | Aqueous medium | Reusable catalyst, green solvent | organic-chemistry.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl Linkages)
Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is particularly valuable for creating aryl-aryl linkages. nih.govyoutube.com This reaction can be applied to construct the 2-arylbenzothiazole framework.
One strategy involves the Suzuki coupling of a 2-halobenzothiazole with an arylboronic acid. For example, 2-chloro-6-methylbenzothiazole (B1585641) could be coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form the target compound. researchgate.netnih.gov Conversely, a 6-bromo-2-(4-hydroxyphenyl)benzothiazole (B8533120) could be coupled with a methylboronic acid derivative, although coupling to the 2-position aryl group is more common. An efficient synthesis of 2-amino-6-arylbenzothiazoles has been reported via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids, demonstrating the utility of this method for functionalizing the benzene (B151609) ring portion of the scaffold. nih.govresearchgate.net
Ligand-free Suzuki-Miyaura coupling methodologies have also been developed for sterically hindered benzothiazole derivatives, where the benzothiazole nitrogen itself participates in the formation of a reactive palladacyclic intermediate. nih.gov Other transition metals like copper and nickel have also been employed in benzothiazole synthesis, for instance, in the intramolecular C-S bond formation from aryl halides and thioureas. nih.govindexcopernicus.com
Regioselective Introduction of the Phenol (B47542) Moiety and Methyl Substituent
The specific structure of this compound requires precise regiochemical control. This is achieved not by substitution on a pre-formed benzothiazole ring, but by selecting appropriately substituted starting materials.
The synthesis begins with precursors that already contain the methyl and hydroxyl groups at the desired positions. The two primary convergent strategies are:
Condensation of 2-amino-5-methylthiophenol with 4-hydroxybenzaldehyde: The methyl group is positioned on the thiophenol precursor, and the hydroxyl group is on the benzaldehyde. The condensation directly yields the target molecule with the correct substitution pattern.
Condensation of 2-amino-5-methylthiophenol with 4-hydroxybenzoic acid: Similar to the first strategy, this approach uses a carboxylic acid instead of an aldehyde. This reaction typically requires a dehydrating agent like polyphosphoric acid (PPA). derpharmachemica.com
The regioselectivity is therefore embedded in the choice of these starting materials, circumventing the need for potentially complex and low-yielding electrophilic substitution reactions on the parent 2-phenylbenzothiazole (B1203474) scaffold, which could lead to mixtures of isomers.
Synthesis of Schiff Bases and Other Condensation Products Involving the Phenolic Hydroxyl or Amine Precursors
The phenolic hydroxyl group and the amine group of the 2-aminothiophenol precursor are key functional handles for creating derivatives, notably Schiff bases (imines).
Schiff bases are commonly synthesized through the condensation of an amine with an aldehyde or ketone. mdpi.com In the context of benzothiazole analogs, this can be achieved in several ways:
From Amine Precursors: 2-Amino-6-methylbenzothiazole can be reacted with various aldehydes to form Schiff bases. For instance, reaction with salicylic (B10762653) aldehyde can yield imine derivatives that can be further cyclized. mdpi.com
From Phenolic Derivatives: The target compound, this compound, can be functionalized to introduce a reactive amine. For example, the phenol can be converted to an ether linked to a hydrazine (B178648) (hydrazide). This hydrazide can then be condensed with a variety of aldehydes or ketones to form Schiff base derivatives (hydrazones). mdpi.com One reported synthesis involved reacting a phenolic benzothiazole with methyl bromoacetate, followed by hydrazinolysis to create a hydrazide, which was then reacted with aldehydes to form Schiff bases. mdpi.com
These condensation reactions are crucial for generating libraries of structurally diverse molecules for various applications.
Derivatization Strategies for Structural Modification and Analog Generation
The benzothiazole scaffold is a versatile template for structural modification, allowing for the generation of a wide range of analogs. nih.govnih.gov Derivatization can be targeted at several positions on the this compound molecule.
Modification of the Phenolic Hydroxyl Group: The -OH group is a prime site for derivatization. It can be converted into ethers, esters, or used as a nucleophile in substitution reactions. For example, reacting the phenol with various alkyl or aryl halides in the presence of a base can generate a library of ether analogs.
Substitution on the Benzene Ring of the Benzothiazole: While direct electrophilic substitution can be challenging, the use of pre-substituted 2-aminothiophenols allows for the introduction of various functional groups (e.g., halogens, nitro groups) at other positions of the benzothiazole ring system. researchgate.net These groups can then be subjected to further transformations, such as nucleophilic substitution or cross-coupling reactions. nih.gov
Modification of the 2-Aryl Ring: The phenyl ring at the 2-position can be modified by using different substituted benzaldehydes or benzoic acids during the initial cyclization. This allows for the introduction of a wide array of electronic and steric diversity.
Hybrid Molecule Synthesis: The benzothiazole core can be linked to other heterocyclic systems to create hybrid molecules. mdpi.comresearchgate.net This is a common strategy in drug design to combine the pharmacophores of different active compounds, potentially leading to synergistic effects. nih.gov For example, acylhydrazides derived from benzothiazoles can be reacted with substituted benzaldehydes to create complex benzothiazolyl acyl hydrazones. mdpi.com
These derivatization strategies are essential for exploring structure-activity relationships (SAR) and optimizing the properties of benzothiazole-based compounds for various applications. nih.govnih.gov
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound serves as a versatile handle for structural modification, allowing for the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties. Key modifications include etherification and esterification.
Etherification: The conversion of the phenolic hydroxyl group to an ether linkage is a common strategy to modulate lipophilicity and hydrogen bonding capacity. This can be achieved through reactions with various alkylating agents. For instance, the reaction of a phenolic precursor with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF) can yield the corresponding ethoxyacetate derivative. rsc.orgnih.gov Subsequent hydrolysis of the ester can provide the carboxylic acid, which can be further functionalized. nih.gov
Esterification: Esterification of the phenolic hydroxyl group is another valuable modification. This can be accomplished through various methods, including reaction with acyl chlorides or carboxylic acids under appropriate conditions. libretexts.org A notable method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is particularly effective for coupling carboxylic acids to phenols, yielding the desired esters. researchgate.netmedcraveonline.com For example, azo-bridged ethoxybenzothiazole substituted phenyl ester derivatives have been synthesized using this approach. researchgate.net
These modifications of the phenolic hydroxyl group are instrumental in exploring the SAR of this compound analogs, as they can significantly influence the compound's interaction with biological targets.
Introduction of Diverse Substituents on the Phenyl and Benzothiazole Rings
The introduction of a variety of substituents onto the phenyl and benzothiazole rings of this compound is a key strategy for fine-tuning its biological activity.
Substitution on the Phenyl Ring: The phenyl ring attached to the C2 position of the benzothiazole core is a prime site for modification.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly impact the electronic properties and lipophilicity of the molecule. Copper-catalyzed C-H halogenation provides an effective method for introducing halogens onto aromatic rings. beilstein-journals.org For example, using a copper catalyst and a suitable halogen source, such as N-halosuccinimide (NXS), phenols can be halogenated with good regioselectivity. beilstein-journals.org
Nitration: The introduction of a nitro group can serve as a precursor for an amino group, which can be further functionalized. Nitration of the phenyl ring can be achieved using standard nitrating agents. The subsequent reduction of the nitro group to an amine is a common transformation in the synthesis of benzothiazole derivatives. nih.gov
Alkylation and Acylation: Alkyl and acyl groups can be introduced onto the phenyl ring through various methods, including Friedel-Crafts type reactions. Visible-light-mediated photocatalyst-free alkylation and acylation of benzothiazoles have also been reported, offering a milder alternative to traditional methods. rsc.org
Substitution on the Benzothiazole Ring: The benzothiazole ring system itself can also be substituted to generate further analogs.
Substitution at the 6-position: The parent compound already possesses a methyl group at the 6-position. The synthesis of analogs with different substituents at this position can be achieved by starting with the appropriately substituted 2-aminothiophenol. For example, 6-chloro-2-(4-methoxyphenyl)benzothiazole has been synthesized from the corresponding chlorinated 2-aminothiophenol. nih.gov
Alkylation of the Benzothiazole Nitrogen: While the nitrogen atom in the benzothiazole ring is generally considered to have low basicity, N-substituted benzothiazolium salts can be prepared, which can then be used in further reactions. tandfonline.com
The ability to introduce a wide range of substituents on both aromatic rings provides a powerful tool for optimizing the pharmacological profile of this compound.
| Modification Site | Reaction Type | Reagents and Conditions | Example Product | Reference |
| Phenolic Hydroxyl Group | Etherification | Ethyl chloroacetate, K2CO3, NaI, DMF | 2-(2-Acetamido-4-(benzothiazol-2-yl)-6-methoxyphenoxy)acetate | rsc.orgnih.gov |
| Phenolic Hydroxyl Group | Esterification (Steglich) | Carboxylic acid, DCC, DMAP | Azo-bridged ethoxybenzothiazole substituted phenyl ester | researchgate.net |
| Phenyl Ring | Halogenation | Cu-Mn spinel oxide, NXS | para- or ortho-halogenated phenols | beilstein-journals.org |
| Phenyl Ring | Nitration/Reduction | Nitrating agent, then Fe/NH4Cl | 2-(p-aminophenyl)benzothiazole | nih.gov |
| Benzothiazole Ring | C2-Acylation | PIFA, KOH, DMSO/H2O | C2-arylacylated benzothiazoles | nih.gov |
| Benzothiazole Ring | Substitution at C6 | Substituted 2-aminothiophenol, aldehyde | 6-Chloro-2-(4-methoxyphenyl)benzothiazole | nih.gov |
Sustainable and Green Chemistry Aspects in the Synthesis of Benzothiazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact and enhance sustainability. bohrium.com Key strategies include the use of alternative energy sources, green solvents, and recyclable catalysts.
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the synthesis of benzothiazoles, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. scielo.brias.ac.in For example, the condensation of 2-aminothiophenols with carboxylic acids or aldehydes under microwave irradiation provides a rapid and efficient route to 2-substituted benzothiazoles. nih.gov
Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. tandfonline.comtandfonline.comresearchgate.net Ultrasound-assisted synthesis of benzothiazoles can often be performed under mild, solvent-free conditions, leading to high yields in short reaction times. analis.com.myresearchgate.net
Green Solvents:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent for organic synthesis. orgchemres.org The synthesis of benzothiazole-2-thiols has been successfully carried out in water, providing an environmentally benign alternative to volatile organic solvents. rsc.org
Glycerol (B35011): Glycerol, a biodegradable and non-toxic liquid, has also been employed as a green solvent for the synthesis of 2-arylbenzothiazoles. nih.gov Reactions in glycerol can proceed at ambient temperature without the need for a catalyst, offering a simple and clean synthetic route. nih.gov
Recyclable Catalysts:
The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. In benzothiazole synthesis, various recyclable catalysts have been employed to facilitate the condensation reaction between 2-aminothiophenol and carbonyl compounds.
Sulfated Tungstate: This solid acid catalyst has been used for the ultrasound-assisted synthesis of 2-substituted benzothiazoles and can be recovered and reused. tandfonline.comtandfonline.com
SnP2O7: Tin pyrophosphate has been reported as a new heterogeneous catalyst for the efficient synthesis of benzothiazoles with high yields and short reaction times, and it can be reused multiple times without significant loss of activity. nih.gov
Deep Eutectic Solvents (DESs): DESs can act as both a solvent and a catalyst. rsc.org A choline (B1196258) chloride-imidazole based DES has been shown to be an efficient and recyclable catalyst for the one-pot synthesis of 2-substituted benzothiazoles. rsc.org
The adoption of these green chemistry principles not only makes the synthesis of benzothiazole derivatives more environmentally friendly but also often leads to more efficient and cost-effective processes.
| Green Chemistry Approach | Specific Method | Key Advantages | Reference |
| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, improved yields | nih.govnih.govscielo.brias.ac.innih.gov |
| Alternative Energy Source | Ultrasound Irradiation | Mild conditions, solvent-free, short reaction times | tandfonline.comtandfonline.comresearchgate.netanalis.com.myresearchgate.net |
| Green Solvents | Water | Non-toxic, non-flammable, readily available | rsc.orgorgchemres.org |
| Green Solvents | Glycerol | Biodegradable, non-toxic, catalyst-free reactions | nih.gov |
| Recyclable Catalysts | Sulfated Tungstate | Reusable solid acid catalyst | tandfonline.comtandfonline.com |
| Recyclable Catalysts | SnP2O7 | Reusable heterogeneous catalyst, high yields | nih.gov |
| Recyclable Catalysts | Deep Eutectic Solvents | Dual role as solvent and catalyst, recyclable | rsc.org |
Advanced Spectroscopic and X Ray Diffraction Based Structural Elucidation of 4 6 Methyl 1,3 Benzothiazol 2 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of ¹H, ¹³C, and various 2D NMR experiments, a complete assignment of the proton and carbon skeletons of 4-(6-methyl-1,3-benzothiazol-2-yl)phenol can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The phenolic hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons of the disubstituted phenol (B47542) ring typically manifest as two distinct doublets, characteristic of an AA'BB' spin system. The three protons on the 6-methylbenzothiazole (B1275349) moiety would appear as a singlet for the methyl group (CH₃) and distinct signals for the aromatic protons.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap. The carbon atom attached to the hydroxyl group (C-OH) and the carbons of the benzothiazole (B30560) ring, particularly the C=N carbon, are expected to resonate at lower fields (higher ppm values). sci-hub.ru
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY experiments identify proton-proton couplings within the same spin system, confirming the relationships between adjacent protons on the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. Further analysis with Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenolic ring, the thiazole (B1198619) ring, and the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenolic OH | Variable (broad singlet) | - |
| Phenol Ring H | ~6.9-8.0 (two doublets) | ~115-160 |
| Benzothiazole Ring H | ~7.2-7.8 | ~121-154 |
| Methyl H (CH₃) | ~2.4 (singlet) | ~21 |
| C-S (Thiazole) | - | ~152 |
| C=N (Thiazole) | - | ~170 |
| C-OH (Phenol) | - | ~158-160 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₁₄H₁₁NOS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The nominal molecular weight is approximately 241.06 Da.
Electron impact (EI) ionization is commonly used to induce fragmentation, providing valuable structural information. The mass spectrum would display a prominent molecular ion peak (M⁺˙) at m/z 241. The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for this molecule would likely include:
Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of the phenolic hydrogen.
Loss of carbon monoxide: A characteristic fragmentation for phenols, showing a peak at [M-28]⁺.
Cleavage of the benzothiazole ring: This can lead to several fragment ions, including those corresponding to the hydroxyphenyl moiety and fragments of the methyl-substituted benzothiazole system.
Formation of the hydroxyphenyl cation: A peak corresponding to [HOC₆H₄]⁺.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 241 | [C₁₄H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 240 | [C₁₄H₁₀NOS]⁺ | Loss of H˙ from phenol |
| 213 | [C₁₃H₁₁NS]⁺˙ | Loss of CO from molecular ion |
| 149 | [C₇H₇NS]⁺˙ | Fragment of 6-methylbenzothiazole |
| 93 | [C₆H₅O]⁺ | Hydroxyphenyl fragment |
Note: The relative abundance of these fragments provides insight into the molecule's stability and structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. sigmaaldrich.com
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. kahedu.edu.in Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands around 3000-3100 cm⁻¹.
The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Key absorptions include:
C=C Aromatic Stretching: Multiple sharp bands between 1450-1600 cm⁻¹.
C=N Stretching: A strong band around 1610-1640 cm⁻¹ from the thiazole ring. researchgate.net
C-O Stretching: A band in the 1200-1260 cm⁻¹ region.
C-S Stretching: Weaker bands typically found in the 600-800 cm⁻¹ range. researchgate.net
Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the C=N and C-S bonds of the benzothiazole ring are expected to produce strong Raman signals due to their polarizability. longdom.org
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Phenol) | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 | IR, Raman |
| C=N Stretch (Thiazole) | 1610-1640 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-O Stretch (Phenol) | 1200-1260 | IR |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. The conjugated system of this compound, comprising the fused benzothiazole rings and the hydroxyphenyl substituent, acts as a strong chromophore.
The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. derpharmachemica.com Phenol itself typically shows an absorption maximum (λ_max) around 275 nm. docbrown.info The extended conjugation provided by the 6-methylbenzothiazole group is expected to shift this absorption to a longer wavelength (a bathochromic shift). Weaker n→π* transitions, associated with the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, may also be observed, often as shoulders on the more intense π→π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity. nih.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π→π* | ~330-350 | Full conjugated benzothiazole-phenol system |
| π→π* | ~270-290 | Benzene (B151609) ring transitions |
| n→π* | >350 (weak) | Heteroatom non-bonding electrons (N, S, O) |
Note: Values are estimates based on data for analogous compounds like 2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole and other phenol derivatives. docbrown.infoaatbio.com
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements
The molecule is expected to be largely planar due to the extensive sp² hybridization, although some torsion may exist between the phenolic and benzothiazole ring systems. nih.gov The crystal packing will be significantly influenced by intermolecular forces. Strong O-H···N hydrogen bonds between the phenolic hydroxyl group of one molecule and the thiazole nitrogen atom of a neighboring molecule are highly probable, leading to the formation of chains or dimers. nih.govscielo.org.za Additionally, π-π stacking interactions between the flat aromatic ring systems are expected to play a crucial role in stabilizing the crystal lattice. The methyl group at the 6-position may subtly alter these packing arrangements compared to the unsubstituted parent compound.
Table 5: Crystallographic Data for the Analogous Compound 2-(4-Hydroxyphenyl)benzothiazole
| Parameter | Value |
|---|---|
| Compound | 2-(4-Hydroxyphenyl)benzothiazole |
| Formula | C₁₃H₉NOS |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 13.188 |
| b (Å) | 7.722 |
| c (Å) | 21.178 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2156.9 |
| Z | 8 |
Source: Crystallography Open Database (COD ID: 2003806) via PubChem. nih.gov
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of this compound. A reverse-phase (RP-HPLC) method would be most suitable. kahedu.edu.in In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the phenol is in its protonated state. mdpi.comnih.gov The compound's purity can be determined by integrating the area of its peak relative to any impurity peaks detected by a UV detector set to one of the compound's absorption maxima.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. matec-conferences.org Due to the low volatility and polar nature of the phenolic -OH group, derivatization is often required prior to GC analysis. A common method is silylation, where the active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. mdpi.com The sample is then separated on the GC column based on its boiling point and interaction with the stationary phase. The coupled mass spectrometer provides definitive identification by matching the fragmentation pattern of the eluting peak with a known library or by analyzing the pattern to confirm the structure. researchgate.net
Table 6: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reverse Phase (e.g., C18, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (Diode Array Detector) |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
Note: Specific conditions such as flow rates, temperature programs, and gradients would be optimized for the specific application.
Mechanistic Studies of Biological Interactions and Functional Modulation by 4 6 Methyl 1,3 Benzothiazol 2 Yl Phenol and Its Analogs
Investigations into Molecular Mechanisms of Action in Enzyme Systems (e.g., Kinase Inhibition, BACE-1 Inhibition, N-Myristoyltransferase Inhibition, COX-2 inhibition)
Benzothiazole (B30560) derivatives exert their biological effects by interacting with a variety of enzyme systems. Their ability to inhibit key enzymes involved in pathological processes is a primary focus of research.
Kinase Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of oncogenic signaling, making it a prime target for cancer therapy. nih.gov Benzothiazole derivatives have been specifically designed as potent STAT3 inhibitors. nih.gov One study reported a series of benzothiazole compounds that demonstrated excellent activity against the IL-6/STAT3 signaling pathway, with one compound, B19, showing an IC₅₀ value as low as 0.067 μM in a luciferase reporter assay. nih.gov Mechanistically, these compounds block the phosphorylation of STAT3 at key residues (Tyr 705 and Ser 727), thereby preventing its activation and downstream gene expression. nih.gov Furthermore, derivatives of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole have been synthesized as inhibitors of transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.gov One such compound exhibited a potent ALK5 enzyme inhibitory activity with an IC₅₀ of 5.5 nM. nih.gov
BACE-1 Inhibition: The β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-beta (Aβ) peptides that form plaques in the brain. frontiersin.orgacs.org The development of BACE-1 inhibitors is a key strategy to halt disease progression. acs.org Research into organic compounds as BACE-1 inhibitors has shown promise, with studies exploring various molecular scaffolds for their ability to interact with the enzyme's catalytic residues, Asp32 and Asp228. frontiersin.org While direct inhibition data for 4-(6-methyl-1,3-benzothiazol-2-yl)phenol is specific, related heterocyclic structures are under active investigation.
N-Myristoyltransferase (NMT) Inhibition: N-Myristoyltransferase is an enzyme that attaches myristic acid to the N-terminus of specific proteins, a process crucial for protein localization and signal transduction. nih.govpatsnap.compatsnap.com This enzyme is a validated target in parasitic infections like malaria and leishmaniasis and is also a promising target for anticancer therapies. nih.govmdpi.comnih.gov Benzothiazole-containing compounds have been identified as a class of NMT inhibitors. nih.gov The mechanism of inhibition involves the inhibitor binding to the enzyme's active site, preventing the myristoylation of substrate proteins. patsnap.comnih.gov Some inhibitors function by stabilizing and trapping the enzyme in a closed conformational state, which creates a significant barrier for inhibitor dissociation and enhances potency. nih.gov Docking studies reveal that a key interaction for many inhibitors is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme. mdpi.com
Table 1: N-Myristoyltransferase (NMT) Inhibition by Benzothiazole Analogs
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Notes | Source |
|---|---|---|---|---|
| Compound 1 | P. falciparum NMT (PfNMT) | <50 | Shows selectivity for PfNMT over Human NMT (HsNMT1) | nih.gov |
| Compound 2 | P. falciparum NMT (PfNMT) | >50 | More inhibitory to HsNMT1 than PfNMT | nih.gov |
| Compound 4 | P. falciparum NMT (PfNMT) | <50 | Shows selectivity for PfNMT over HsNMT1 | nih.gov |
| Compound 7 | P. falciparum NMT (PfNMT) | <50 | Shows selectivity for PfNMT over HsNMT1 | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition: The COX/prostaglandin (B15479496) E2 (PGE2) signaling pathway is a critical driver of inflammation. nih.gov While direct COX-2 inhibition can have side effects, targeting downstream enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) offers a more specific anti-inflammatory strategy. nih.gov Thiazole-based inhibitors, structurally related to benzothiazoles, have been developed to suppress PGE2 production by inhibiting mPGES-1 in both human and murine cells, demonstrating potential for treating neuroinflammatory conditions. nih.gov
Studies on Receptor Binding and Ligand-Protein Interactions (e.g., Estrogen Receptor, STAT3 SH2 Domain, Amyloid-Beta Aggregates)
The therapeutic action of this compound and its analogs often stems from their ability to bind with high affinity and specificity to protein targets like receptors and misfolded protein aggregates.
Estrogen Receptor (ER) Binding: The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers. nih.gov Benzothiazole and structurally similar scaffolds like benzothiophenes are known to act as selective estrogen receptor modulators (SERMs). nih.govresearchgate.net These compounds bind to the ligand-binding domain of the ER, acting as antagonists in breast tissue, thereby inhibiting the proliferation of cancer cells. researchgate.net The mechanism often involves an essential side chain, such as an aminoethoxy group, which, upon binding of the core structure, prevents the receptor from adopting its active conformation by blocking the movement of Helix-12. researchgate.net Docking studies have confirmed the ability of the benzothiazole core to fit within the ER active site, supporting this mechanism of action. nih.govresearchgate.netnih.gov
STAT3 SH2 Domain Binding: As mentioned, STAT3 is a key target for anticancer therapy. The dimerization and activation of STAT3 are dependent on the reciprocal interaction between the SH2 domain of one STAT3 monomer and a phosphotyrosine (pTyr) residue on another. Benzothiazole-based derivatives have been rationally designed to disrupt this process. nih.gov The mechanism involves the direct binding of the benzothiazole inhibitor to the STAT3 SH2 domain. nih.gov This binding event physically blocks the pTyr-SH2 interaction, preventing STAT3:STAT3 dimerization, subsequent phosphorylation, and activation of its downstream pro-survival gene targets like c-MYC and MCL-1. nih.gov The binding of these inhibitors to the STAT3 SH2 domain has been confirmed using biophysical techniques such as surface plasmon resonance (SPR) and fluorescence polarization (FP) assays. nih.govnih.govnih.gov
Amyloid-Beta (Aβ) Aggregates: The accumulation of amyloid-beta (Aβ) fibrils into plaques is a pathological hallmark of Alzheimer's disease. researchgate.net Benzothiazoles, particularly uncharged derivatives of Thioflavin-T such as 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), have been developed as imaging agents due to their high affinity for Aβ deposits. dphen1.com Studies using postmortem human brain tissue have shown that the binding of [³H]BTA-1 is more than 10-fold higher in Alzheimer's brain tissue compared to controls and is highly specific to amyloid deposits. dphen1.com The binding affinity (Kd) of [³H]BTA-1 to amyloid in AD brain homogenates is in the low nanomolar range (5.8 ± 0.90 nM), which is very similar to its affinity for synthetic Aβ fibrils, indicating a specific and dominated interaction with the amyloid component. dphen1.com This interaction is being leveraged for the development of PET imaging agents for in vivo diagnosis. dphen1.comresearchgate.net
Cellular Pathway Modulation and Signal Transduction Interventions (in vitro mechanistic focus)
Beyond direct enzyme or receptor binding, benzothiazole derivatives modulate complex cellular signaling pathways to exert their effects. In vitro studies have been pivotal in elucidating these mechanisms.
Benzothiazole-based STAT3 inhibitors have been shown to effectively block the STAT3 signaling pathway within cancer cells. nih.gov Western blot analysis confirms that treatment with these compounds, such as the derivative B19, leads to a marked reduction in the phosphorylation of STAT3 at both Tyr705 and Ser727. nih.gov This inhibition of STAT3 activation consequently suppresses the expression of STAT3-regulated genes that are critical for tumor cell survival and proliferation, including c-MYC and MCL-1. nih.gov The downstream effect of this pathway intervention is the induction of cell cycle arrest, typically at the G2/M phase, and the initiation of apoptosis in cancer cell lines. nih.gov
In the context of neurodegenerative diseases, benzothiazole-piperazine hybrids have demonstrated neuroprotective properties. These compounds are capable of impeding the loss of cell viability caused by H₂O₂-induced neurotoxicity in SH-SY5Y neuroblastoma cells. researchgate.net This suggests an interference with oxidative stress-induced cell death pathways. Furthermore, inhibitors based on the related 5-aryl-1,3,4-thiadiazole scaffold have been shown to induce apoptosis in cancer cells by significantly increasing the Bax/Bcl-2 ratio and the levels of caspase 9, indicating activation of the intrinsic apoptotic pathway. ddg-pharmfac.net Similarly, inhibition of the TGF-β pathway by benzothiazole analogs is achieved by blocking the TGF-β-induced phosphorylation of Smad2/3 in cellular assays. nih.gov
Structure-Activity Relationship (SAR) Analysis for Targeted Biological Effects (e.g., Antimicrobial, Antioxidant, Anticancer)
The biological activity of benzothiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are essential for optimizing potency and selectivity for various therapeutic targets.
A comprehensive review of the literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for modulating pharmacological activity. nih.govnih.gov For anticancer activity, the benzothiazole scaffold serves as a key pharmacophore. nih.govnih.gov For instance, in a series of benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors, SAR studies identified the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole core as key components for activity. researchgate.net Hydrophobic interactions between the benzothiazole ring and the enzyme were found to contribute significantly to the potency. researchgate.net
In the context of antioxidant activity, the presence of a phenolic hydroxyl group is fundamental. patsnap.com SAR studies on benzothiazole-phenyl analogs show that the position and nature of substituents on both the benzothiazole and phenyl rings influence radical scavenging ability. For example, substitutions at the C-6 position of the benzothiazole ring were made to optimize antioxidant potential. nih.govmdpi.com
For antimicrobial effects, modifications to the benzothiazole core can dramatically alter potency and spectrum. In one study, replacing a 6-OCF₃ substituent with a 6-Cl substituent on a benzothiazole-based thiazolidinone resulted in a 2.5-fold improvement in activity against S. aureus and a 4- to 5-fold improvement against L. monocytogenes. patsnap.comnih.gov This highlights the sensitivity of biological activity to subtle structural changes on the benzothiazole scaffold.
Mechanistic Exploration of Antimicrobial and Antifungal Potency (e.g., against specific bacterial/fungal strains, antitubercular activity)
Benzothiazole derivatives exhibit broad-spectrum antimicrobial and antifungal activity, and research has begun to uncover the mechanisms behind their potency. nih.govpatsnap.comresearchgate.net
Antibacterial Mechanisms: Analogs of this compound have been evaluated against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli). patsnap.comnih.gov In silico docking studies on a series of benzothiazolylthiazolidin-4-one derivatives have predicted that the inhibition of LD-carboxypeptidase is a probable mechanism for their antibacterial action. patsnap.comnih.gov This enzyme is involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan. The minimum inhibitory concentrations (MIC) for these compounds are often in the range of 0.12–0.75 mg/mL against various strains. patsnap.comnih.gov
Antifungal Mechanisms: The antifungal activity of benzothiazole-related compounds is often attributed to the disruption of fungal cell membrane integrity. researchgate.net A primary mechanism for many azole-based antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death. researchgate.net While this is a common mechanism for azoles, other actions may also contribute to the activity of benzothiazole derivatives. Resistance mechanisms in fungi, such as the active efflux of the drug via membrane transporters, have also been studied and provide insight into the drug-target interaction. researchgate.net Benzothiazole compounds have shown activity against fungal species such as Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Activity of Benzothiazole-based Thiazolidinones
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source |
|---|---|---|---|---|
| Compound 18 | P. aeruginosa | 0.10 | 0.12 | patsnap.comnih.gov |
| Compound 18 | P. aeruginosa (resistant) | 0.06 | 0.12 | patsnap.comnih.gov |
| General Range | S. aureus, L. monocytogenes, E. coli, S. typhimurium | 0.12 - 0.75 | 0.25 - >1.00 | patsnap.comnih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Pathways
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.govnih.gov Phenolic compounds, including this compound and its analogs, are effective antioxidants capable of mitigating oxidative damage. nih.govpatsnap.com
The primary antioxidant mechanism for these compounds is direct free radical scavenging. nih.govnih.gov The phenolic hydroxyl (-OH) group is the key functional moiety responsible for this activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov Theoretical studies using density functional theory (DFT) on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives indicate that the sequential proton loss-electron transfer (SPLET) mechanism is the preferred pathway for radical scavenging. nih.govmdpi.com In this mechanism, the phenolic proton is first transferred, followed by the transfer of an electron to the radical species.
The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govmdpi.com Studies have shown a clear structure-activity relationship, where substituents on the benzothiazole ring can modulate the bond dissociation enthalpy of the O-H bond and the stability of the resulting phenoxyl radical, thus influencing the antioxidant potency. nih.govmdpi.com The antioxidant properties of these benzothiazole derivatives make them promising candidates for combating conditions associated with oxidative stress, such as neurodegenerative diseases where radicals contribute to the toxicity of protein aggregates like amyloid-beta. nih.gov
Future Directions and Emerging Research Avenues for 4 6 Methyl 1,3 Benzothiazol 2 Yl Phenol
Rational Design of Novel Derivatives with Enhanced Selectivity and Potency
The rational design of novel derivatives of 4-(6-methyl-1,3-benzothiazol-2-yl)phenol is a important area of research, aimed at enhancing therapeutic selectivity and potency. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how structural modifications of the benzothiazole (B30560) scaffold influence its biological activity. benthamscience.com By strategically altering functional groups on the benzothiazole core, researchers can fine-tune the compound's interaction with biological targets.
Key to this approach is the strategic modification of the benzothiazole scaffold. For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for a variety of biological activities. benthamscience.com The development of derivatives with enhanced pharmacological profiles is an ongoing effort, with a focus on creating compounds that can modulate a variety of biological functions, making benzothiazole a privileged scaffold in drug discovery. nih.gov
The following table outlines potential modifications and their expected impact on the compound's properties:
| Modification Site | Proposed Functional Group | Anticipated Enhancement | Rationale |
|---|---|---|---|
| Phenolic Hydroxyl Group | Ester, Ether, or Carbamate | Improved bioavailability and metabolic stability | Masking the polar hydroxyl group can increase lipophilicity and reduce first-pass metabolism. |
| Benzothiazole C-6 Methyl Group | Halogens (F, Cl, Br), Trifluoromethyl | Increased potency and altered electronic properties | Halogenation can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulated target-binding affinity and selectivity | Altering the electronic distribution of the phenyl ring can influence interactions with specific amino acid residues in the target's binding pocket. |
Integration with Nanotechnology for Advanced Delivery Systems and Diagnostics
The convergence of nanotechnology with benzothiazole chemistry opens up new possibilities for advanced drug delivery and diagnostic systems. The mechanistic design of these systems focuses on leveraging the unique properties of both the nanoparticle carrier and the benzothiazole derivative to achieve targeted delivery and enhanced efficacy.
Chitosan-based nanoparticles incorporating benzothiazole substituents have demonstrated potent antibacterial activity and low toxicity, highlighting their potential as alternatives to traditional antibiotics. nih.govresearchgate.net The electrostatic interactions between the positively charged chitosan derivatives and the negatively charged bacterial cell membrane facilitate the delivery of the benzothiazole compound. mdpi.com Furthermore, magnetic nanoparticles, such as those based on Fe3O4, can be functionalized to act as catalysts in the synthesis of benzothiazole derivatives, offering a reusable and environmentally friendly approach. researchgate.netnanomaterchem.com
Future research in this area will likely focus on the development of "smart" nanoparticles that can respond to specific physiological cues, such as pH or enzyme levels, to release their benzothiazole cargo in a controlled manner. This approach could significantly improve the therapeutic index of these compounds by minimizing off-target effects.
Development of Multimodal Imaging and Diagnostic Agents Based on the Benzothiazole Core
The benzothiazole core is a promising scaffold for the development of multimodal imaging and diagnostic agents, which combine multiple imaging techniques to provide a more comprehensive understanding of biological processes. catalysisfinechemistry.com These agents can be designed to incorporate moieties suitable for different imaging modalities, such as fluorescence, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).
Benzothiazole derivatives have been successfully developed as fluorescent probes for detecting various analytes and for cell imaging. researchgate.net Their utility as imaging agents extends to the detection of β-amyloid plaques in Alzheimer's disease. nih.govnih.govacs.org For instance, 2-phenylbenzothiazole (B1203474) has been conjugated with cyclopentadienyl tricarbonyl complexes for this purpose. nih.gov Furthermore, 99mTc-labeled benzothiazole derivatives have been investigated as potential SPECT imaging probes for cerebrovascular amyloid-β deposition. nih.gov
The design of future multimodal imaging agents will involve the integration of different reporting units onto the benzothiazole scaffold. The following table provides examples of such integrations:
| Imaging Modality | Integrated Moiety | Mechanism of Action | Potential Application |
|---|---|---|---|
| Fluorescence Imaging | Fluorophores (e.g., cyanine dyes) | Fluorescence emission upon excitation with a specific wavelength | High-resolution imaging of cellular and subcellular structures |
| PET Imaging | Positron-emitting radionuclides (e.g., 18F) | Annihilation of positrons with electrons, producing gamma rays that are detected by a PET scanner | Quantitative imaging of metabolic processes and receptor distribution in vivo |
| SPECT Imaging | Gamma-emitting radionuclides (e.g., 99mTc) | Detection of gamma rays emitted from the radionuclide | Functional imaging of organs and tissues with high sensitivity |
High-Throughput Screening Methodologies for the Discovery of Novel Analogs
High-throughput screening (HTS) is a critical tool for the rapid identification of novel analogs of this compound with desired biological activities. asbmb.org HTS allows for the testing of large libraries of compounds against specific biological targets in a time- and cost-effective manner.
The development of robust and sensitive assays is essential for the success of any HTS campaign. For benzothiazole derivatives, these assays could be designed to measure a variety of endpoints, such as enzyme inhibition, receptor binding, or changes in gene expression. The use of fluorescent probes based on the benzothiazole scaffold could also be integrated into HTS assays to monitor specific cellular events. researchgate.net
Future HTS efforts will likely involve the use of more complex, cell-based assays that can provide a more physiologically relevant assessment of compound activity. Additionally, the integration of computational methods, such as virtual screening and machine learning, will help to prioritize compounds for experimental testing and accelerate the discovery of new lead candidates.
Elucidating Novel Biological Targets and Undiscovered Pathways
A significant area of future research will be the identification of novel biological targets and the elucidation of previously unknown signaling pathways affected by this compound and its derivatives. Chemical proteomics has emerged as a powerful tool for target deconvolution, enabling the identification of protein targets and off-targets of bioactive compounds. nih.govnih.gov
By using derivatives of the parent compound that are modified with a reactive group, researchers can covalently label interacting proteins in a cellular context. These labeled proteins can then be isolated and identified using mass spectrometry, providing a comprehensive overview of the compound's target landscape. This approach can reveal unexpected targets and provide new insights into the compound's mechanism of action.
Furthermore, unbiased phenotypic screening followed by proteomic analysis can uncover the cellular pathways that are modulated by these compounds. asbmb.org This can lead to the discovery of new therapeutic applications for existing compounds and guide the design of next-generation derivatives with improved target specificity.
Exploring Catalytic and Industrial Applications Beyond Current Scope
Beyond its applications in medicine, the benzothiazole scaffold has potential for use in a variety of catalytic and industrial processes. Benzothiazole derivatives are currently used as accelerators in the sulfur vulcanization of rubber and as antioxidants. researchgate.netwikipedia.org They also find application in the synthesis of dyes and electronic materials. chemneo.compcbiochemres.com
Future research could explore the use of this compound and its derivatives as catalysts in organic synthesis. The unique electronic properties of the benzothiazole ring could be harnessed to facilitate a range of chemical transformations. Additionally, the incorporation of this scaffold into polymers could lead to the development of new materials with enhanced thermal stability, conductivity, or optical properties. chemneo.com
Scalable and Environmentally Benign Synthetic Processes for Production
The development of scalable and environmentally friendly methods for the synthesis of this compound and its derivatives is crucial for their widespread application. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to reduce the use of hazardous reagents and solvents. nih.govmdpi.commdpi.com
Recent advances in this area include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts. researchgate.netbepls.com For example, the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids is a common method for synthesizing the benzothiazole core, and various green catalysts have been developed to promote this reaction. ekb.egnih.gov The use of water as a solvent and the development of one-pot, multi-component reactions are also promising strategies for improving the sustainability of benzothiazole synthesis. bepls.comresearchgate.net
The following table summarizes some of the green synthetic methods that have been developed for the synthesis of benzothiazole derivatives:
| Synthetic Method | Catalyst/Solvent | Key Advantages |
|---|---|---|
| Microwave-assisted synthesis | Various catalysts | Reduced reaction times, lower energy consumption |
| Solvent-free reactions | Molecular iodine, silica-supported fluoroboric acid | Minimized use of hazardous solvents, easy work-up |
| Recyclable catalysts | SnP2O7, Fe3O4 nanoparticles | Catalyst can be recovered and reused, reducing waste |
| Aqueous reaction media | Samarium(III) triflate | Use of an environmentally benign solvent |
Q & A
Q. Basic
- IR Spectroscopy : Confirm the presence of key functional groups, such as C=N (1611–1620 cm⁻¹) and aromatic C-H (3120 cm⁻¹) .
- ¹H NMR : Look for aromatic proton signals between δ 6.4–8.3 ppm and benzothiazole-specific peaks (e.g., NH at δ 4.11) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, and N percentages (e.g., C: 54.71% calc. vs. 54.70% found) .
Advanced
Contradictions in data (e.g., unexpected splitting in NMR) may arise from tautomerism or crystal packing effects. Single-crystal X-ray diffraction resolves such ambiguities by providing precise bond lengths and dihedral angles (e.g., planar pyrazole rings with deviations <0.045 Å) . Mass spectrometry (FABMS) confirms molecular weight (e.g., m/z 482.90 for a related derivative) .
What pharmacological mechanisms are associated with benzothiazole derivatives like this compound?
Advanced
Benzothiazoles exhibit diverse bioactivities, including:
- Antiviral Action : Inhibition of HIV-1 protease via competitive binding to catalytic sites .
- Antitumor Activity : Intercalation with DNA or topoisomerase inhibition, as seen in derivatives with nitro or fluoro substituents .
- Antimicrobial Effects : Disruption of fungal cell membranes through thiazole ring interactions .
Methodological Note: Assess activity using in vitro assays (e.g., MIC for antifungals) and molecular docking to predict binding affinities (e.g., PyMOL for visualizing ligand-protein interactions) .
How can computational modeling guide the design of benzothiazole-based analogs?
Q. Advanced
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., HIV-1 protease). For example, the title compound’s pyrazole and benzothiazole moieties form π-π interactions with phenylalanine residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity to prioritize synthetic targets .
- DFT Calculations : Optimize geometry and predict spectral properties (e.g., HOMO-LUMO gaps influencing reactivity) .
How are hygroscopic or air-sensitive intermediates handled during synthesis?
Q. Advanced
- Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., handling hydrazine derivatives) .
- Stabilization : Add molecular sieves to reaction mixtures or employ ionic liquids as solvents to minimize decomposition .
- Inert Atmosphere : Conduct reactions under nitrogen/argon, especially during formylation or halogenation steps .
What strategies resolve contradictions between computational predictions and experimental data?
Q. Advanced
- Crystallographic Validation : Compare predicted (DFT-optimized) and observed (X-ray) bond lengths. For example, discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Dynamic NMR : Detect conformational exchange in solution that static models miss (e.g., rotameric equilibria in flexible side chains) .
- Multivariate Analysis : Apply PCA to spectral datasets to identify outliers or systematic errors in characterization .
How is regioselectivity achieved in benzothiazole functionalization?
Q. Advanced
- Directing Groups : Use methoxy or nitro substituents to orient electrophilic substitution at specific positions (e.g., para to –OCH₃) .
- Metal Catalysis : Pd-catalyzed C-H activation for arylation at the 4-position of benzothiazoles .
- Microwave Assistance : Enhance selectivity in heterocycle formation by reducing side reactions (e.g., 45-minute vs. 24-hour reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
